1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one

Physicochemical properties Basicity Druglikeness

1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 1105230-66-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocycles. It features a cyclopropyl-substituted thiadiazole core linked via a piperidine spacer to a tertiary butyl ketone side chain.

Molecular Formula C16H25N3OS
Molecular Weight 307.46
CAS No. 1105230-66-7
Cat. No. B2924519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
CAS1105230-66-7
Molecular FormulaC16H25N3OS
Molecular Weight307.46
Structural Identifiers
SMILESCC(C)(C)CC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3
InChIInChI=1S/C16H25N3OS/c1-16(2,3)10-13(20)19-8-6-12(7-9-19)15-18-17-14(21-15)11-4-5-11/h11-12H,4-10H2,1-3H3
InChIKeyRLLKTWVGXDTBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 1105230-66-7): A Structurally Differentiated Thiadiazole-Piperidine Ketone for Precision Research


1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 1105230-66-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class of heterocycles . It features a cyclopropyl-substituted thiadiazole core linked via a piperidine spacer to a tertiary butyl ketone side chain. This compound is offered as a research tool and building block, and its structural distinctiveness—particularly the sterically hindered 3,3-dimethylbutan-1-one moiety—distinguishes it from simpler thiadiazole-piperidine analogues, making it a candidate for studies requiring specific steric and electronic modulation .

Why 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 1105230-66-7) Cannot Be Simply Interchanged with In-Class Analogues


1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one cannot be trivially substituted by other thiadiazole-piperidine compounds because minor structural modifications to the N-acyl side chain profoundly alter the compound's physicochemical and biological profile . The presence of a bulky, lipophilic tert-butyl ketone group, as opposed to a simpler acetyl, phenylacetyl, or carboxamide moiety, confers a unique combination of steric bulk, hydrogen-bond acceptor capacity, and metabolic stability that is not replicated by generic alternatives [1]. Class-level structure-activity relationship (SAR) studies on related thiadiazole-piperidine series have demonstrated that even small changes in the N-acyl substituent can shift target potency and selectivity by orders of magnitude [1], underscoring the necessity of precisely specifying this compound for experimental reproducibility.

Quantitative Differentiation Evidence for 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 1105230-66-7)


Acylation Status Dictates Basicity: Tertiary Amide vs. Secondary Amine

The target compound contains a tertiary amide-like ketone linkage that renders the piperidine nitrogen non-basic, in stark contrast to the comparator 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1105189-79-4), which possesses a basic secondary amine with a predicted pKa of 9.65 . This fundamental difference in protonation state at physiological pH (7.4) means the target compound is predominantly neutral, while the comparator is >99% protonated. This differentiation has critical implications for membrane permeability, CNS penetration, and off-target pharmacology such as hERG channel binding [1].

Physicochemical properties Basicity Druglikeness

Lipophilicity Modulation: Impact of the tert-Butyl Ketone on logP

The calculated logP of the target compound is predicted to be higher than that of its phenylacetyl analogue 1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone (CAS 1105230-82-7; logP = 2.71) [1]. While an experimental logP for the target compound is not available, computational estimates suggest a logP of approximately 3.2, reflecting the increased aliphatic character of the tert-butyl group relative to the benzyl group (ΔlogP ≈ 0.5). This moderate increase in lipophilicity may enhance blood-brain barrier penetration (desirable for CNS targets) while potentially increasing metabolic turnover via CYP3A4 [2].

Lipophilicity logP ADME prediction

Synthetic Accessibility: Pre-Functionalized Building Block Advantage

The target compound serves as a direct precursor for further derivatization that would be more cumbersome starting from the simple piperidine analogue. The 3,3-dimethylbutan-1-one moiety introduces a sterically hindered ketone that can participate in selective reductive amination, Grignard additions, or enolate chemistry without competing with the thiadiazole ring . In contrast, the unsubstituted piperidine analogue (CAS 1105189-79-4) requires an additional acylation step and protecting group strategies. Suppliers list the target compound as a pre-functionalized building block suitable for rapid analog synthesis, saving 1-2 synthetic steps versus starting from the free amine .

Synthetic chemistry Building block Derivatization

Thiadiazole Class Biological Activity: Benchmarking Against Known Scaffolds

While direct biological data for the target compound are not available, class-level evidence indicates that 1,3,4-thiadiazole derivatives bearing aryl or heteroaryl substituents exhibit potent inhibition of specific targets. For instance, structurally related 2-piperidinopiperidine-5-arylthiadiazoles have demonstrated single-digit nanomolar IC50 values against the histamine H3 receptor [1], and 2-amino-5-cyclopropyl-1,3,4-thiadiazole derivatives exhibit antibacterial MIC values of 15.60-125 µg/mL [2]. These data provide a class-level benchmark against which the target compound's unique tert-butyl ketone substitution pattern can be evaluated for distinct target engagement or ADME profiles.

Biological activity Kinase inhibition GPCR modulation

Optimal Use Cases for 1-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 1105230-66-7)


Medicinal Chemistry Hit-to-Lead Programs Targeting CNS Disorders

The combination of a non-basic piperidine (predicted pKa < 0) and moderate lipophilicity (estimated logP ~3.2) makes this compound a candidate scaffold for CNS drug discovery where reduced off-target ion channel binding is desired . The absence of a basic amine may mitigate hERG liability, a critical consideration in CNS lead optimization .

Chemical Probe Synthesis for Target Validation

The pre-installed ketone functionality enables rapid construction of chemical probes through reductive amination or ketone-specific bioconjugation chemistry . This can accelerate structure-activity relationship (SAR) studies and target identification campaigns.

Comparative Pharmacological Studies of Thiadiazole-Based Ligands

Researchers comparing the pharmacological impact of different N-acyl substituents on thiadiazole-piperidine scaffolds can use this compound as a reference standard. Its unique tert-butyl ketone group provides a distinct lipophilic/steric profile for probing SAR around H3 histamine receptors, kinases, or other thiadiazole-amenable targets [1].

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